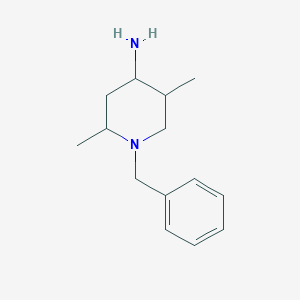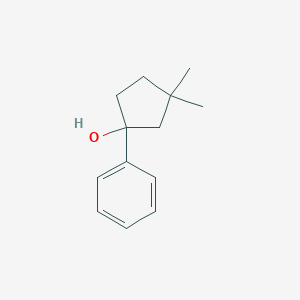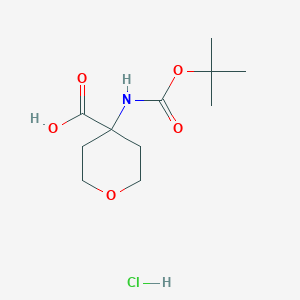
1-Benzyl-2,5-dimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,5-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H22N2 It is a piperidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups at the 2 and 5 positions of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,5-dimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2,5-dimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2,5-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Benzyl-substituted derivatives.
Applications De Recherche Scientifique
1-Benzyl-2,5-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,5-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-N,3-dimethylpiperidin-4-amine
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
- 1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride
Comparison: 1-Benzyl-2,5-dimethylpiperidin-4-amine is unique due to the specific positioning of the methyl groups at the 2 and 5 positions of the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
1-benzyl-2,5-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-11-9-16(12(2)8-14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |
Clé InChI |
NJDHZADSNKQAJW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1CC2=CC=CC=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)

![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)




![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)



